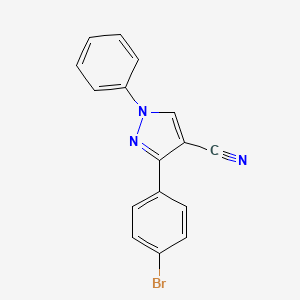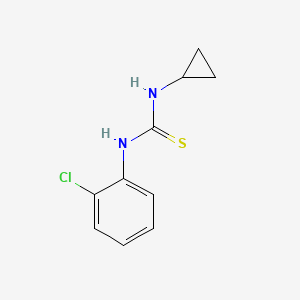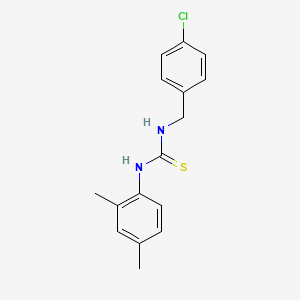
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as BPPC, is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has gained attention due to its unique properties and potential for use in various studies. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthetic Approaches for Pyrazole-4-carbonitrile Derivatives New series of pyrazole-4-carbonitrile derivatives have been synthesized through various synthetic routes, displaying the chemical versatility and reactivity of the compound. These approaches involve aldol condensation and multicomponent condensation reactions, leading to the formation of substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives attached to the pyrazole scaffold (Ali et al., 2016).
Synthesis of 1,3,4-Trisubstituted Pyrazoles and Anticancer Activity 1,3,4-trisubstituted pyrazole derivatives, synthesized from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, have demonstrated significant in vitro anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in the development of novel anticancer agents (Srour et al., 2018).
Synthesis of Imidazo[1,2-b]pyrazole-7-carbonitriles A direct and efficient approach has been developed for synthesizing a new series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles. This involves a sequential one-pot, four-component condensation reaction, showcasing the compound's utility in forming complex molecular structures (Rahmati et al., 2013).
Spectroscopy and Molecular Structure
Crystal Structure and Molecular Geometry Analysis The crystal structure and molecular geometry of various pyrazole-4-carbonitrile derivatives have been determined through different spectroscopic techniques. These studies provide insights into the structural aspects of these compounds, essential for understanding their reactivity and potential applications (Abdel‐Aziz et al., 2012).
Bioactive Properties and Applications
Photophysical and Quantum Chemical Analysis of Isomers The existence of cis- and trans- isomers of a bio-active pyrazoline derivative has been established, with a focus on their solvatochromic response and preferential encapsulation within nanocavities. This study is crucial for understanding the bioactive properties and potential applications of these compounds (Mati et al., 2012).
Anticancer Activity of Heterocyclic Compounds A range of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole has been synthesized and evaluated for their anticancer activity. These findings underscore the potential of pyrazole-4-carbonitrile derivatives as scaffolds for developing potent anticancer agents (Metwally et al., 2016).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEQAWHYKZSVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)


![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)
![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
